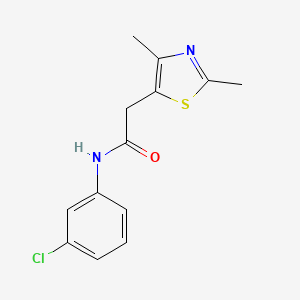

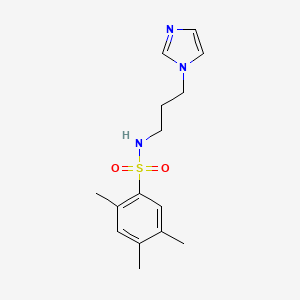

3-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-methoxybenzamide is a chemical entity that has not been explicitly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as benzamide derivatives and their biological activities. For instance, the first paper discusses a 4-fluoro benzamide derivative that acts as a potent mGluR1 antagonist with potential applications in antipsychotic therapy and as a PET tracer for elucidating mGluR1 functions in humans . Although this compound is not the same as the one , it provides insight into the potential biological activities of benzamide derivatives with fluoro and methoxy substituents.

Synthesis Analysis

The synthesis of related compounds involves acylation reactions, as described in the second paper, where N-3-hydroxyphenyl-4-methoxybenzamide was prepared by reacting 3-aminophenol with 4-methoxybenzoyl chloride in THF . This suggests that a similar synthetic route could be employed for the synthesis of 3-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-methoxybenzamide, with appropriate modifications to incorporate the fluoro and thiophenyl groups.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be characterized using techniques such as NMR, elemental analysis, and X-ray diffraction, as demonstrated in the second paper . The influence of intermolecular interactions on the molecular geometry of these compounds is significant, particularly for dihedral angles and the rotational conformation of aromatic rings. DFT calculations can be used to optimize the molecular structure and compare it with experimental data to understand the conformational preferences of the molecule.

Chemical Reactions Analysis

While the provided papers do not discuss the chemical reactions of the specific compound , they do provide a framework for understanding how benzamide derivatives might react. The presence of functional groups such as methoxy, fluoro, and hydroxy could influence the reactivity of the compound, potentially affecting its biological activity and interaction with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be inferred from their molecular structure. For example, the presence of polar functional groups and aromatic systems could affect the compound's solubility, melting point, and stability. The papers do not provide specific data on the physical and chemical properties of 3-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-methoxybenzamide, but such properties are crucial for determining its suitability for pharmaceutical applications and its behavior in biological systems .

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

One application of compounds structurally related to 3-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-methoxybenzamide is in corrosion inhibition. Methoxy-substituted phenylthienyl benzamidines, a category to which our compound of interest could be related, have been shown to effectively inhibit the corrosion of carbon steel in acidic environments. These compounds, including variations with fluoro and methoxy substituents, demonstrate significant inhibition efficiencies, potentially due to their adsorption and protective film formation on metal surfaces. The effectiveness of these inhibitors can reach up to 95% under specific conditions, indicating their potential for industrial applications in corrosion protection (Fouda et al., 2020).

Antimicrobial Activity

Another application area for structurally related compounds is in antimicrobial activity. Specifically, derivatives synthesized from 3-fluoro-4-(4-phenylpiperazin-1-yl)aniline, which shares functional groups with the compound , have demonstrated high anti-Mycobacterium smegmatis activity. This suggests potential use in developing treatments or coatings that require antimicrobial properties to prevent bacterial growth and proliferation (Yolal et al., 2012).

Proton Exchange Membranes in Fuel Cells

Compounds containing methoxy and fluoro groups have been explored for their application in proton exchange membranes (PEMs) for fuel cells. For instance, polymers synthesized with methoxyphenyl groups, related in function to the compound of interest, have shown high proton conductivities and low water uptake. These materials present a promising avenue for improving fuel cell efficiency and operational stability, indicating the broader applicability of such chemical structures in energy technologies (Wang et al., 2012).

Eigenschaften

IUPAC Name |

3-fluoro-N-(5-hydroxy-3-thiophen-3-ylpentyl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FNO3S/c1-22-16-3-2-13(10-15(16)18)17(21)19-7-4-12(5-8-20)14-6-9-23-11-14/h2-3,6,9-12,20H,4-5,7-8H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIVREKWANYDSCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCCC(CCO)C2=CSC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(6,8-dimethoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)benzenol](/img/structure/B2525902.png)

![N-(4-methylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2525904.png)

![3-Methyl-8-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2525907.png)

![5-((3-Chlorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2525910.png)

![6-chloro-N-[2-(2-fluorophenoxy)-1-phenylethyl]pyridine-3-carboxamide](/img/structure/B2525912.png)

![(2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxo-3-phenylpropanal](/img/structure/B2525915.png)

![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2525920.png)